Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxy group, two methyl groups, and an acetic acid methyl ester moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the hydroxy and acetic acid methyl ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with chloroacetic acid methyl ester in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (4-oxo-3,5-dimethylpyrazol-1-yl)-acetic acid methyl ester.
Reduction: Formation of (4-hydroxy-3,5-dimethylpyrazol-1-yl)-ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxy and acetic acid methyl ester functionalities.
4-Hydroxy-3,5-dimethylpyrazole: Lacks the acetic acid methyl ester moiety.
(4-Hydroxy-3,5-dimethylpyrazol-1-yl)-acetic acid: Lacks the methyl ester group.
Uniqueness
Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy group and the acetic acid methyl ester moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-8(12)6(2)10(9-5)4-7(11)13-3/h12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLEFOROGPDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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